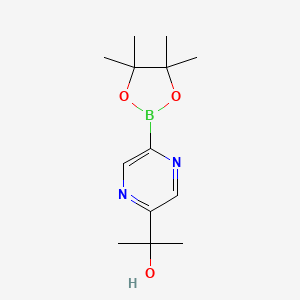

5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester

Description

Properties

Molecular Formula |

C13H21BN2O3 |

|---|---|

Molecular Weight |

264.13 g/mol |

IUPAC Name |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]propan-2-ol |

InChI |

InChI=1S/C13H21BN2O3/c1-11(2,17)9-7-16-10(8-15-9)14-18-12(3,4)13(5,6)19-14/h7-8,17H,1-6H3 |

InChI Key |

SRWOVXVCSTZNRW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic acid pinacol ester generally follows a multi-step synthetic route involving:

- Functionalization of the pyrazine ring at the 5-position with a 2-hydroxy-2-propyl substituent.

- Introduction of the boronic acid pinacol ester group at the 2-position of the pyrazine ring.

The boronic acid pinacol ester is a protected form of boronic acid, where pinacol serves as the diol protecting group, enhancing stability and facilitating purification.

Stepwise Synthesis Overview

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Pyrazine ring substitution | Introduction of 2-hydroxy-2-propyl group at 5-position of pyrazine ring | Alkylation or nucleophilic substitution with appropriate hydroxy-propyl precursor |

| 2 | Boronation | Installation of boronic acid pinacol ester at 2-position via lithiation or metal-catalyzed borylation | Use of bis(pinacolato)diboron or boronic acid pinacol ester reagents with Pd or Ni catalysts |

| 3 | Purification | Isolation and purification of the target compound | Chromatography (e.g., silica gel column), recrystallization |

Detailed Synthetic Route Example from Patent Literature

According to a recent European patent (EP 4 495 111 A1), which discloses novel pyrazine boronic acid derivatives including related compounds, the preparation involves:

- Starting from a halogenated pyrazine intermediate (e.g., 5-bromo-pyrazine-2-boronic acid pinacol ester).

- Performing nucleophilic substitution at the 5-position with a 2-hydroxy-2-propyl nucleophile under controlled conditions.

- The boronic acid pinacol ester group is introduced either before or after the hydroxy-propyl substitution depending on the synthetic sequence.

The patent emphasizes the importance of reaction conditions such as temperature control, choice of solvent (e.g., tetrahydrofuran, dimethylformamide), and catalyst systems to achieve high selectivity and yield.

Alternative Synthetic Approaches

- Direct Borylation: Transition-metal catalyzed direct borylation of pyrazine derivatives at the 2-position using bis(pinacolato)diboron with Pd catalysts.

- Lithiation-Borylation: Directed lithiation at the 2-position followed by quenching with pinacol borate reagents.

- Protecting Group Strategies: Use of protecting groups for the hydroxy functionality during boronation to prevent side reactions.

Data Table: Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

MFCD19543641 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: MFCD19543641 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving MFCD19543641 typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD19543641 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD19543641 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Biological Activity

5-(2-Hydroxy-2-propyl)pyrazine-2-boronic acid pinacol ester (commonly referred to as HPB) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of the biological activity associated with HPB, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HPB is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological targets.

The biological activity of HPB is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : HPB has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways. This interaction can lead to altered gene expression and cellular responses.

Biological Activity and Applications

Recent studies have highlighted several biological activities associated with HPB:

- Anticancer Activity : Research indicates that HPB can induce apoptosis in various cancer cell lines by inhibiting proteasomal degradation pathways. In vitro studies demonstrated that treatment with HPB resulted in significant cell death in leukemia and breast cancer cells.

- Antimicrobial Properties : Preliminary investigations suggest that HPB exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell wall synthesis.

- Neuroprotective Effects : Some studies have suggested that HPB may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of HPB on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 10 | 55 |

| 50 | 20 |

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of HPB against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities among boronic acid pinacol esters:

Key Observations :

- Electron-Deficient Cores : Pyrazine and pyridine derivatives exhibit higher reactivity in cross-coupling due to electron-withdrawing nitrogen atoms, compared to thiophene or pyrazole cores .

- Substituent Effects : Hydrophilic groups (e.g., hydroxyl) increase solubility but may reduce stability in protic solvents. Chlorine or methoxy groups enhance electrophilicity, accelerating coupling rates .

Reactivity and Stability

- Reactivity with H₂O₂: Pinacol esters of boronic acids (e.g., 4-nitrophenylboronic acid pinacol ester) react with H₂O₂, forming phenolic products via oxidation. The reaction kinetics depend on substituents; electron-withdrawing groups (e.g., nitro) accelerate the process . For the hypothetical pyrazine derivative, the hydroxyl group may similarly influence oxidative stability.

- Suzuki-Miyaura Coupling : Thiophene- and pyridine-based boronic esters show high yields (70–90%) in coupling with aryl halides . Pyrazine derivatives, though less common, are valued for constructing nitrogen-rich heterocycles in drug discovery .

Q & A

Q. Example Conditions from Analogous Compounds :

| Parameter | Value | Source Compound | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ with SPhos ligand | Pyrimidine boronic ester | |

| Solvent | THF/Water (3:1) | Piperazine derivatives | |

| Reaction Time | 12–24 hours | Pyridine boronic esters |

How should researchers characterize the compound’s purity and structural integrity?

Basic Research Question

A multi-technique approach is critical:

- HPLC : Assess purity (>95% threshold for synthetic intermediates) using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (e.g., C₁₃H₂₂BN₃O₃ requires m/z 279.18) .

What stability considerations are critical during storage and handling?

Basic Research Question

- Storage : Keep at 0–6°C under inert gas (argon) to prevent hydrolysis. Desiccants (e.g., molecular sieves) are recommended .

- Handling : Use gloveboxes for moisture-sensitive steps. Hydrolysis products (boronic acids) can form under ambient humidity, reducing coupling efficiency .

- Decomposition Monitoring : Regular TLC or LC-MS checks to detect degradation (e.g., free boronic acid at Rf 0.2 in ethyl acetate/hexane) .

How can researchers address low yields in cross-coupling reactions involving this compound?

Advanced Research Question

Low yields often stem from steric hindrance (hydroxypropyl group) or competing side reactions:

- Ligand Optimization : Use XPhos or RuPhos ligands to enhance catalyst turnover with bulky substrates .

- Solvent Screening : Test polar aprotic solvents (DMF, NMP) to improve solubility.

- Base Selection : Replace carbonate bases (e.g., K₂CO₃) with milder alternatives (CsF) to reduce protodeboronation .

Q. Data Contradiction Example :

- A study using THF reported 40% yield, while DMF achieved 65% for analogous pyridine boronic esters .

How to resolve contradictions in spectroscopic data for structural confirmation?

Advanced Research Question

Contradictions may arise from tautomerism (pyrazine ring) or rotameric forms (hydroxypropyl group):

- Variable Temperature NMR : Perform experiments at –40°C to slow dynamic processes and resolve overlapping peaks .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of hydroxypropyl protons to pyrazine protons .

- X-ray Crystallography : Resolve ambiguities using single-crystal data (if crystallizable) .

What strategies enable selective functionalization of the pyrazine ring without boronic ester cleavage?

Advanced Research Question

- Protection/Deprotection : Temporarily protect the hydroxypropyl group with TBS or acetyl to avoid side reactions during halogenation or alkylation .

- Microwave-Assisted Synthesis : Shorten reaction times to minimize ester degradation (e.g., 10 min at 120°C in sealed vessels) .

- Chemoselective Catalysis : Use copper-free Sonogashira conditions for alkyne couplings to preserve the boronic ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.